

Dihydropyridazine Derivatives: A Versatile Scaffold for Potent and Selective Enzyme Inhibition

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Compound of Interest

Compound Name: **Dihydropyridazine**

Cat. No.: **B8628806**

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Executive Summary

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, and its reduced form, **dihydropyridazine**, represent a privileged chemotype in modern medicinal chemistry.^[1] Their inherent electronic properties, coupled with synthetic tractability, have established them as a foundational element in the design of targeted enzyme inhibitors. This guide provides a comprehensive technical overview of **dihydropyridazine** derivatives as a promising class of molecules for drug discovery. We will explore the key enzyme families they target, delve into the causality behind experimental design for their evaluation, and provide actionable protocols and data interpretation frameworks for researchers in the field.

Part 1: The Dihydropyridazine Core - A Strategic Asset in Inhibitor Design

The versatility of the 3-oxo-2,3-**dihydropyridazine** scaffold stems from its unique structural and electronic features. The two adjacent nitrogen atoms act as key hydrogen bond acceptors, facilitating strong and specific interactions within enzyme active sites. Unlike purely aromatic systems, the **dihydropyridazine** ring incorporates sp^3 -hybridized carbons, allowing for a three-dimensional arrangement of substituents that can be optimized to fit complex protein topographies. This structural flexibility is crucial for achieving high potency and, critically, selectivity against off-target enzymes.

The scaffold's synthetic accessibility allows for systematic modification at multiple positions.^[1] This enables medicinal chemists to conduct thorough Structure-Activity Relationship (SAR) studies, fine-tuning the molecule's physicochemical properties to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.

Part 2: A Multi-Target Profile: Key Enzymes Inhibited by Dihydropyridazine Derivatives

Dihydropyridazine derivatives have demonstrated inhibitory activity against a diverse range of enzyme classes implicated in numerous pathologies.

Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

Phosphodiesterases are critical enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).^{[2][3]} Selective inhibition of PDE isoenzymes is a validated therapeutic strategy for various disorders.^{[2][4]}

- PDE-III Inhibitors: Primarily targeted for congestive heart failure, these agents increase intracellular cAMP, leading to positive inotropic (increased heart contraction) and vasodilator effects.^{[2][4][5]}
- PDE-IV Inhibitors: These are pursued for treating inflammatory conditions like asthma and COPD.^{[2][4]}
- PDE-V Inhibitors: Famously used for erectile dysfunction, these inhibitors prevent the degradation of cGMP.^{[2][4]}

The design of potent PDE inhibitors often focuses on achieving a planar topology of the core phenylpyridazinone moiety and a critical separation between two electronegative centers that interact with the enzyme's active site.^[5]

Table 1: Representative **Dihydropyridazine**-Based PDE Inhibitors

Compound ID	Target PDE Isoform	IC ₅₀ (μM)	Therapeutic Application
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one	PDE-III	0.07	Inodilator (Heart Failure)
Rolipram Analogs (Various 6-aryl Pyridazin-3-ones)	PDE-IV	Varies	Anti-inflammatory
Pyrazolo[3,4-d]pyridazine Analogs	PDE-V	0.14 - 1.4	Vasodilator

Data synthesized from multiple sources.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Protein Kinases: Targeting Aberrant Cell Signaling in Disease

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders. The **dihydropyridazine** scaffold has emerged as a novel chemotype for designing selective kinase inhibitors.

A notable example is the development of 3-oxo-2,3-**dihydropyridazine** derivatives as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK).[\[1\]](#)[\[7\]](#) ITK is a crucial enzyme in T-cell signaling, making it an attractive target for T-cell malignancies and autoimmune diseases.[\[1\]](#) Structure-guided design and molecular docking have been employed to optimize interactions with the ITK active site, leading to the identification of lead compounds with potent and selective activity.[\[1\]](#)[\[7\]](#) For instance, compound 9 from a recent study demonstrated selective ITK inhibition with an IC₅₀ of 0.87 μM and no measurable activity against the related Bruton's tyrosine kinase (BTK), highlighting the potential for achieving high selectivity.[\[7\]](#) This on-target activity was confirmed by observing reduced phosphorylation of downstream signaling proteins like ERK1/2 in Jurkat T-cells.[\[7\]](#)

Other kinases targeted by pyridazine derivatives include DYRK kinases and c-Met, expanding their potential application in oncology and neurodegenerative diseases.[8][9][10]

Table 2: **Dihydropyridazine** Derivatives as Kinase Inhibitors

Compound ID	Target Kinase	IC ₅₀ (μM)	Disease Indication
Compound 9 (3-oxo-2,3-dihydropyridazine)	ITK	0.87	T-cell Leukemia (potential)
Compound 22 (3-oxo-2,3-dihydropyridazine)	ITK	0.19	T-cell Leukemia (potential)
Furan-2-yl Pyridazinoindolone 10	DYRK1A	Sub-μM	Cancer (potential)
7-azaindole-dihydropyridazine hybrids	c-Met	Varies	Cancer (potential)

Data synthesized from multiple sources.[7][8][10]

Acetylcholinesterase (AChE): A Target for Neurodegenerative Disorders

Inhibition of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11] Several series of pyridazine and pyridazinone derivatives have been identified as potent AChE inhibitors.[12][13][14] SAR studies have revealed critical elements for high potency, including the presence of the central pyridazine ring, a lipophilic cationic head, and a specific carbon chain length separating these two moieties to optimally span the enzyme's active site.[12][14] For example, compound 3y (3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine) showed an impressive IC₅₀ of 0.12 μM, a 5000-fold increase in potency compared to the parent compound, minaprine.[12][14]

Other Notable Enzyme Targets

The therapeutic potential of **dihydropyridazine** derivatives extends to other enzyme classes:

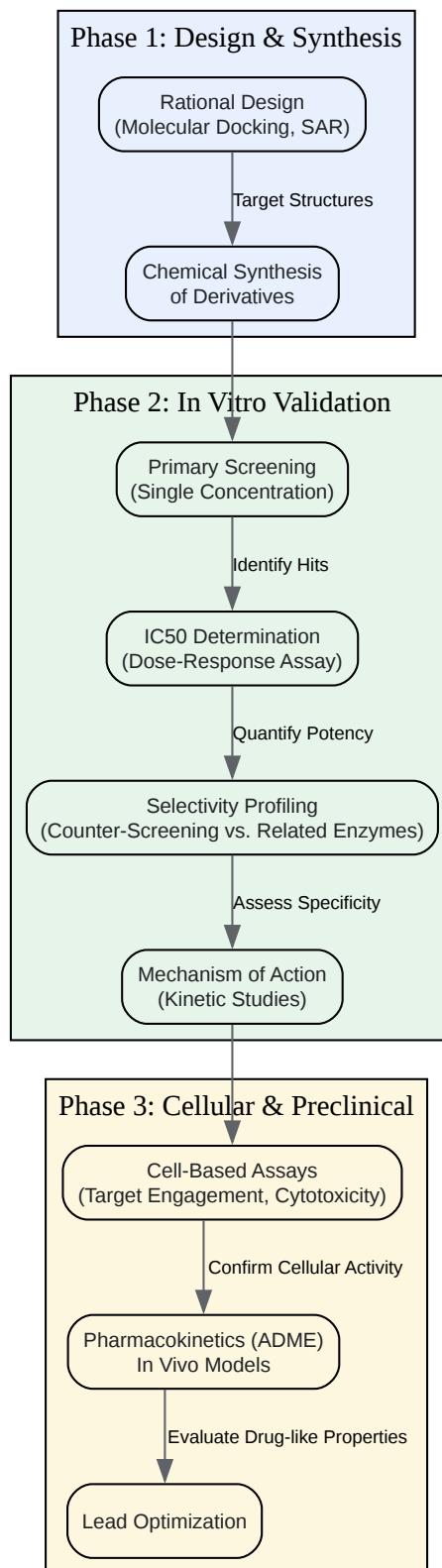
- Cyclooxygenases (COX-1/COX-2): As anti-inflammatory agents by inhibiting prostaglandin synthesis.[15][16]
- α -Amylase and α -Glucosidase: For the management of type 2 diabetes by slowing carbohydrate digestion.[17][18]
- Dipeptidyl Peptidase IV (DPP-IV): Another target for type 2 diabetes, enhancing incretin hormone levels.[19][20]
- Monoamine Oxidase (MAO-B): For neurodegenerative conditions like Parkinson's disease. [21]

Part 3: The Experimental Framework: A Self-Validating Approach to Inhibitor Discovery

A robust and logical experimental workflow is paramount to validate potential enzyme inhibitors and ensure data integrity. The process moves from initial broad screening to detailed mechanistic and cellular characterization.

The Discovery and Validation Workflow

This diagram illustrates the logical progression from initial concept to a validated lead compound.



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Caption: A typical workflow for the discovery and validation of enzyme inhibitors.

Protocol: In Vitro Enzyme Inhibition Assay (Kinase Example)

This protocol provides a self-validating framework for determining the IC₅₀ of a **dihydropyridazine** derivative against a target kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

- Recombinant human kinase (e.g., ITK)
- Specific peptide substrate for the kinase
- **Dihydropyridazine** test compounds (dissolved in DMSO)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, which quantifies ADP production)
- 384-well white assay plates
- Positive control inhibitor (e.g., Staurosporine)
- Negative control (DMSO vehicle)

Methodology:

- **Compound Preparation (The "Why"):** A serial dilution of the test compound is prepared, typically in DMSO. This is crucial for generating a dose-response curve. Starting with a high concentration (e.g., 100 μM) and performing 1:3 serial dilutions allows for the capture of a wide range of inhibitory activities, from 0% to 100%.
- **Assay Plate Setup (The "Why"):** Add 50 nL of each compound concentration to designated wells of a 384-well plate. Including wells for a positive control (known inhibitor) and a

negative control (DMSO only) is essential for data validation. The positive control confirms the assay is working, while the negative control defines 100% enzyme activity.

- Enzyme/Substrate Addition (The "Why"): Add a solution containing the kinase and its specific peptide substrate to all wells. Pre-incubating the enzyme with the inhibitor for a period (e.g., 15-30 minutes) at room temperature allows the compound to bind to the enzyme's active site before the reaction is initiated. This step is critical for inhibitors that may have slower on-rates.
- Initiation of Kinase Reaction (The "Why"): Add ATP to all wells to start the enzymatic reaction. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (K_m) for the enzyme. Using a physiological ATP concentration ensures that the inhibition observed is relevant and not an artifact of ATP competition. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Detection (The "Why"): Add the detection reagent (e.g., ADP-Glo™ Reagent). This reagent stops the kinase reaction and simultaneously measures the amount of ADP produced, which is directly proportional to kinase activity.
- Data Acquisition (The "Why"): Read the luminescence signal on a plate reader. The signal intensity correlates with the amount of ADP produced.
- Data Analysis (The "Why"):
 - Normalize the data: Set the average signal from the negative control (DMSO) wells as 100% activity and the average signal from the positive control wells as 0% activity.
 - Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC_{50} value. This provides a precise and reproducible measure of the compound's potency.

Protocol: Cellular Cytotoxicity Assay (MTT Assay)

Objective: To assess the general toxicity of a lead compound on living cells and determine its therapeutic index.

Materials:

- Human cell line (e.g., Jurkat for immune-oncology, non-cancerous fibroblasts for general toxicity)[1][7]
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
- **Dihydropyridazine** test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., acidified isopropanol)
- 96-well clear assay plates

Methodology:

- Cell Seeding (The "Why"): Plate cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere and resume growth overnight. This ensures the cells are in a healthy, exponential growth phase at the start of the experiment.
- Compound Treatment (The "Why"): Treat the cells with a serial dilution of the **dihydropyridazine** compound for a prolonged period (e.g., 48-72 hours). This extended incubation mimics therapeutic exposure and allows for effects on cell proliferation and viability to manifest.
- MTT Addition (The "Why"): Add MTT solution to each well. MTT is a yellow tetrazolium salt that is cleaved by metabolically active mitochondrial dehydrogenases in living cells to form a purple formazan product. This color change is directly proportional to the number of viable cells.
- Solubilization (The "Why"): Add a solubilization solution to dissolve the insoluble purple formazan crystals. This step is necessary to obtain a homogenous solution for accurate spectrophotometric measurement.
- Data Acquisition (The "Why"): Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Higher absorbance indicates a greater number of viable cells.

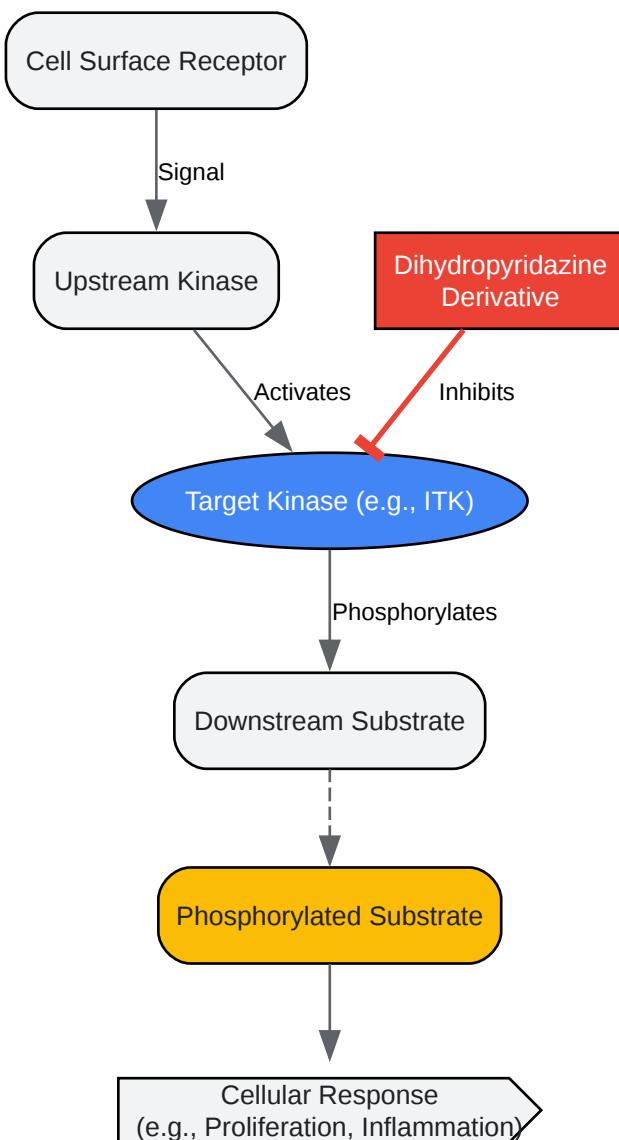
- Data Analysis (The "Why"): Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the compound concentration to determine the CC_{50} (the concentration that causes 50% cytotoxicity). The ratio of CC_{50} to the enzymatic IC_{50} provides the Therapeutic Index (TI), a critical measure of a drug's safety margin.[1]

Part 4: Mechanistic Insights and Structure-Activity Relationships

The data gathered from these assays feed into a crucial analysis phase: understanding the mechanism and refining the molecular structure.

Visualizing the Mechanism: Kinase Inhibition Pathway

The following diagram illustrates how a **dihydropyridazine** derivative can block a signaling cascade by inhibiting a specific kinase.



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Caption: Inhibition of a signaling pathway by a **dihydropyridazine** kinase inhibitor.

Decoding Structure-Activity Relationships (SAR)

SAR analysis is the cornerstone of lead optimization. By comparing the potency and selectivity of structurally related analogs, researchers can deduce the functional role of specific chemical groups.

- Example 1 (PDE Inhibition): In a series of bis(azinone) **dihydropyridazines**, the addition of a methyl group at the 5-position of the dihydropyridazinone ring was found to enhance PDE-III

inhibitory potency.^[5] This suggests the presence of a specific hydrophobic pocket in the enzyme's active site that favorably accommodates the methyl group.

- Example 2 (ITK Inhibition): In a series of 3-oxo-2,3-dihydropyridazine derivatives, substituting the phenyl ring with a 3-fluorophenyl group was associated with improved selectivity for ITK over BTK, whereas a 3,5-difluorophenyl group contributed more to overall potency but with reduced selectivity.^[7] This demonstrates the delicate balance between potency and selectivity that can be modulated by subtle electronic and steric changes.

Conclusion and Future Outlook

Dihydropyridazine derivatives have firmly established themselves as a versatile and highly fruitful scaffold for the development of novel enzyme inhibitors. Their proven success against a wide array of clinically relevant targets, from phosphodiesterases and kinases to cholinesterases, underscores their significance in drug discovery. The synthetic flexibility of the core allows for meticulous optimization of potency, selectivity, and pharmacokinetic properties.

The future of **dihydropyridazine**-based drug development lies in the continued application of rational, structure-guided design principles. Integrating computational modeling with high-throughput screening and detailed cellular validation will accelerate the discovery of next-generation inhibitors. As our understanding of disease biology deepens, the **dihydropyridazine** scaffold will undoubtedly be adapted to engage novel and challenging enzyme targets, paving the way for new therapeutic interventions.

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